N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide

Medicinal Chemistry Building Block Structure-Activity Relationship

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide (CAS 2034562-92-8) is an organic sulfonamide building block constructed on a benzofuran-thiophene hybrid core connected via a dimethylaminoethyl linker, with a molecular formula of C16H17BrN2O3S2 and a molecular weight of 429.35 g/mol. It is classified within the benzofuran sulfonamide family, which is an active area of investigation for nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors.

Molecular Formula C16H17BrN2O3S2
Molecular Weight 429.35
CAS No. 2034562-92-8
Cat. No. B2444874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide
CAS2034562-92-8
Molecular FormulaC16H17BrN2O3S2
Molecular Weight429.35
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC3=CC=CC=C3O2
InChIInChI=1S/C16H17BrN2O3S2/c1-19(2)12(14-9-11-5-3-4-6-13(11)22-14)10-18-24(20,21)16-8-7-15(17)23-16/h3-9,12,18H,10H2,1-2H3
InChIKeyCWGFRBYPGFSQKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide (CAS 2034562-92-8): Structural Properties and Class Context for Procurement


N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide (CAS 2034562-92-8) is an organic sulfonamide building block constructed on a benzofuran-thiophene hybrid core connected via a dimethylaminoethyl linker, with a molecular formula of C16H17BrN2O3S2 and a molecular weight of 429.35 g/mol . It is classified within the benzofuran sulfonamide family, which is an active area of investigation for nucleotide pyrophosphatase/phosphodiesterase (NPP) inhibitors [1].

Why Generic Substitution Fails for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide


For structurally similar sulfonamide building blocks, even conservative alterations to the halogen substitution pattern on the thiophene ring can lead to critical differences in reactivity, binding affinity, and metabolic stability due to the strong dependence of halogen bonding and steric effects within the active site [1]. Experimental data confirm that for closely related benzofuran sulfonamides, identical core substitutions yield different potency (e.g., NPP1 IC50 range: 0.12-0.95 µM) and selectivity profiles (e.g., NPP1 vs. NPP3 selective inhibition) across a single series [1]. Consequently, substituting the 5-bromo-thiophene-2-sulfonamide moiety with a 5-chloro or 5-methyl analog without empirical validation introduces performance risks that are not scientifically supported.

Quantitative Differentiation Evidence: N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide vs. Chloro Analog


Molecular Weight Differentiation from Direct Chloro Analog

A head-to-head vendor comparison with its closest commercially listed analog, N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-chlorothiophene-2-sulfonamide, reveals a quantifiable difference in molecular weight, which directly influences physico-chemical handling and downstream coupling stoichiometry. The target bromo compound has a molecular weight of 429.35 g/mol, while the chloro analog is expected to have a lower molecular weight (approximately 384.9 g/mol) based on the standard halogen mass shift (Br vs. Cl). This 44.45 g/mol difference must be accounted for in preparation and subsequent synthetic reactions .

Medicinal Chemistry Building Block Structure-Activity Relationship

Supplier-Specified Purity Floor for Benchmarking

Supplier data indicates a minimum purity specification of 95% for this compound, determined by typical QC methods . This purity level serves as a quantifiable baseline for reagent quality, which is critical when evaluating synthetic feasibility or initiating a structure-activity relationship study where impurities can confound biological assay results.

Chemical Stability Procurement Quality Reproducibility

Predicted Pharmacological Target Engagement: NPP1 Inhibition Profile

The benzofuran sulfonamide class, to which this compound belongs, exhibits highly variable inhibitory activity against NPP1. The most potent compounds in the 2020 Anbar et al. study achieved IC50 values as low as 0.12 µM, while others were significantly less active or inactive, with selectivity over NPP3 also highly compound-specific (e.g., compounds 1d, 1f, and 1t were NPP1-selective, whereas 1m and 1s were NPP3-selective) [1]. This class-level evidence highlights that the specific brominated substitution pattern of the target compound is likely to confer a distinct pharmacological profile that cannot be inferred from the general class.

NPP1 Inhibitor Ectonucleotidase Cancer

Prioritized Application Scenarios for N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-5-bromothiophene-2-sulfonamide


Focused Library Design for NPP1/3 Selectivity Profiling

Utilize this compound as a key intermediate in a targeted library synthesis aimed at exploring NPP1 versus NPP3 selectivity, based on class-level evidence that halogen substitution on the sulfonamide-phenyl/thiophene ring dramatically alters selectivity profiles within the benzofuran sulfonamide series . This compound's distinct bromothiophene feature is central to exploring activity cliffs.

Metabolic Stability Studies of Halogenated Sulfonamides

Employ this compound in comparative metabolic stability studies against its chloro and fluoro analogs, where the bromine atom is known to influence oxidative metabolism and cytochrome P450 interactions differently than lighter halogens . The molecular weight of 429.35 g/mol provides a distinct handle for analytical tracking.

Synthetic Route Development for Complex Sulfonamide Building Blocks

Leverage the compound's specified purity of 95%+ and defined molecular structure as a reliable starting point for developing novel synthetic pathways requiring a stable brominated heterocyclic sulfonamide intermediate.

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